![molecular formula C10H9NO B12858634 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is a heterocyclic compound that features a fused ring system combining an indole and an oxazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole typically involves the cyclization of indole derivatives with appropriate oxazine precursors. One common method involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide, followed by treatment with aqueous sodium hydroxide . This process yields various oxazinoindole derivatives, including this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazinoindole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or halogen groups .
Scientific Research Applications
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential antidepressant and anti-atherosclerotic activities
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the JAK/STAT signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the expression of inflammatory cytokines and other related molecules . Additionally, its antidepressant activity is thought to be related to its interaction with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler oxazine derivative used in various chemical reactions.
Ifosfamide: A clinically used oxazine derivative with anticancer properties.
Benzophenoxazine: A fluorescent dye used in biological imaging.
Uniqueness
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is unique due to its fused ring system, which combines the properties of both indole and oxazine. This structural feature imparts unique electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-8-4-5-11-6-7-12-9(3-1)10(8)11/h1-5H,6-7H2 |
InChI Key |
FTDLLPDHRWOBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC3=C2N1C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


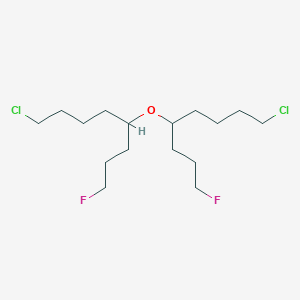
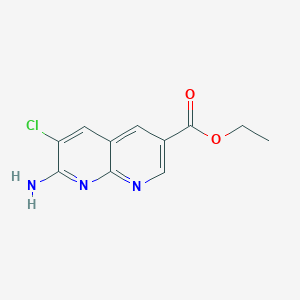
![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
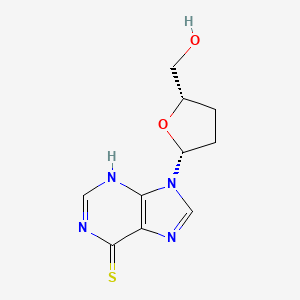
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)


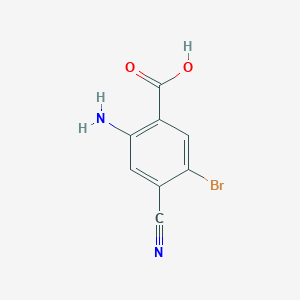
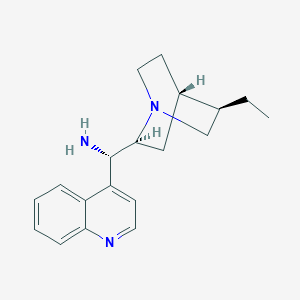
![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
